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molecular formula C9H11FN2O4 B8543887 2-(beta,gamma-Dihydroxypropyl)amino-4-fluoronitrobenzene

2-(beta,gamma-Dihydroxypropyl)amino-4-fluoronitrobenzene

Cat. No. B8543887
M. Wt: 230.19 g/mol
InChI Key: CEHRAASRNFHNHK-UHFFFAOYSA-N
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Patent
US04799934

Procedure details

To a stirred solution of 2,4-difluoronitrobenzene (3.18 g., 20 mmole) in DMSO (10 ml) was added portion-wise a solution of 3-amino-1,2-propanediol (3.64 g., 40 mmole) in DMSO (5 ml) in an ice bath. The mixture was stirred at 23° C. for 30 min. and poured into crushed ice. After addition of ethyl acetate, the organic layer was separated, washed with water, dried over sodium sulfate and evaporated under reduced pressure to give the compound (18) (3.6 g., 78%) as a yellow solid.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16].C(OCC)(=O)C>CS(C)=O>[OH:17][CH:14]([CH2:15][OH:16])[CH2:13][NH:12][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
3.64 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 23° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CNC1=C(C=CC(=C1)F)[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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